molecular formula C17H21N3O2 B2357466 2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941965-76-0

2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2357466
CAS RN: 941965-76-0
M. Wt: 299.374
InChI Key: SORAIYHECKZWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that is involved in the signaling of cytokines, which play a critical role in the immune system. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of pyrimidinones and oxazinones derivatives, showcasing their significant antimicrobial properties. These compounds were synthesized using a starting material that undergoes various chemical transformations to yield antimicrobial agents with activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

  • Another research effort involved the synthesis of pyrimidine linked pyrazole heterocyclic compounds evaluated for their insecticidal and antibacterial potential. These compounds demonstrated activity against specific insects and selected microorganisms, indicating their potential utility in developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-7-8-14-18-12(2)16(17(22)20(14)10-11)19-15(21)9-13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORAIYHECKZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3CCCC3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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